(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline
Description
Structural Elucidation & Molecular Characterization
This section provides a detailed analysis of the molecular structure, stereochemistry, and conformational behavior of (S)-3-(1-azidoethyl)-2-chloro-8-fluoroquinoline (CAS 1065481-28-8), a fluorinated azidoquinoline derivative with potential applications in medicinal chemistry and click chemistry.
Crystallographic Analysis & Stereochemical Configuration
The molecular structure of this compound is defined by a quinoline core substituted at positions 2, 3, and 8. Key features include:
- Quinoline backbone : A bicyclic aromatic system with a chlorine atom at position 2, fluorine at position 8, and an (S)-configured 1-azidoethyl group at position 3.
- Chirality : The (S)-configuration at the C3 carbon is critical for stereochemical resolution. This is determined via chiral chromatography or synthesized using enantiomerically pure starting materials.
Crystallographic Insights
While no direct crystallographic data exists for this compound, analogous azidoquinolines (e.g., 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose) have been studied. These reveal:
- Hydrogen bonding : Azide groups (-N3) often form weak intermolecular interactions in crystalline lattices.
- Stereochemical rigidity : The (S)-configuration is stabilized by steric and electronic interactions between substituents.
Table 1: Hypothetical Crystallographic Parameters
| Parameter | Estimated Value (Based on Analogues) |
|---|---|
| Space group | Monoclinic (e.g., C2/ c) |
| Unit cell parameters (Å) | a ≈ 12.0, b ≈ 7.5, c ≈ 14.0 |
| β (°) | 107–110 |
Conformational Isomerism Studies via DFT/TD-DFT Computational Modeling
Computational modeling elucidates the conformational flexibility of the azidoethyl side chain and quinoline substituents.
Key Findings
Azidoethyl Group Dynamics :
Quinoline Ring Substituents :
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value (Å or °) |
|---|---|
| C3-N (azide bond length) | 1.45–1.50 |
| C2-Cl bond length | 1.72 |
| C8-F bond length | 1.37 |
| Azide-quinoline dihedral | 120–150 |
Vibrational Spectroscopy (FT-IR/Raman) & Electronic Structure Analysis
Vibrational spectroscopy and electronic structure analysis provide critical insights into functional group interactions.
FT-IR/Raman Signatures
- Azide (-N3) Stretch : Strong absorption at ~2100 cm⁻¹ (IR) and ~2100 cm⁻¹ (Raman), characteristic of terminal azides.
- C-F/C-Cl Stretch : Sharp peaks at 1220–1300 cm⁻¹ (C-F) and 600–650 cm⁻¹ (C-Cl).
- Quinoline Ring Vibrations : Aromatic C=N and C-C stretches in the 1400–1600 cm⁻¹ region.
Table 3: FT-IR/Raman Peaks
| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| -N3 (azide) | 2100–2150 | 2100–2120 |
| C-F | 1225 | 1220 |
| C-Cl | 625 | 635 |
| Quinoline C=N | 1580 | 1575 |
Electronic Structure Analysis
Electron density maps from DFT reveal:
Nuclear Magnetic Resonance (NMR) Spectral Assignments
NMR spectroscopy confirms the molecular connectivity and stereochemistry.
¹H NMR Assignments
- Quinoline Protons :
- H-4 : δ ~8.7 (s, 1H, adjacent to Cl).
- H-5 : δ ~7.6 (d, J = 9.0 Hz, adjacent to F).
- Azidoethyl Group :
- CH2-N3 : δ ~3.5–3.8 (m, 2H), split into a doublet of triplets due to vicinal coupling.
- CH3 : δ ~1.2 (t, J = 7.0 Hz, 3H).
¹³C NMR Assignments
- Quinoline Carbons :
- C2 (Cl) : δ ~155 ppm (electron-deficient).
- C8 (F) : δ ~160 ppm (fluorine-induced deshielding).
- Azidoethyl Carbons :
- CH2-N3 : δ ~40–45 ppm.
- CH3 : δ ~15–20 ppm.
Table 4: NMR Spectral Data
| Proton/Carbon | δ (¹H) / ppm | δ (¹³C) / ppm | Multiplicity |
|---|---|---|---|
| H-4 (quinoline) | 8.7 | 130.2 | Singlet |
| H-5 (quinoline) | 7.6 | 118.5 | Doublet |
| CH2-N3 | 3.6–3.8 | 42.1 | Multiplet |
| CH3 | 1.2 | 18.3 | Triplet |
Properties
IUPAC Name |
3-[(1S)-1-azidoethyl]-2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6(16-17-14)8-5-7-3-2-4-9(13)10(7)15-11(8)12/h2-6H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCJICHOXCHEV-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the β-Ketoamide Derivative of Ciprofloxacin
- Starting Material: Ciprofloxacin
- Step 1: Reflux ciprofloxacin with thionyl chloride (SOCl₂) for approximately 17 hours to convert the carboxylic acid at position 3 into an acyl chloride.
Ciprofloxacin + SOCl₂ → Ciprofloxacin acyl chloride
Step 2: Addition of dry methanol to the acyl chloride to form the methyl ester derivative.
Step 3: Reaction of this methyl ester with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene adduct) in preheated o-xylene at 150°C yields the β-ketoamide intermediate (compound 5). This step involves acetoacetylation, producing a quinoline-based β-ketoamide suitable for subsequent cycloaddition reactions.
Formation of the Enolate Intermediate
- Reagents: Potassium carbonate (K₂CO₃) as a base
- Conditions: Room temperature to slightly elevated temperatures (around 55-60°C)
- Process: Deprotonation of the β-ketoamide yields an enolate ion, which is reactive toward azides.
Azide–Enolate [3 + 2] Cycloaddition
Reaction with Organic Azides
- Reagents: Organic azides (e.g., benzyl azide, phenyl azide, or other aryl azides)
- Solvent: Dimethyl sulfoxide (DMSO), dried over calcium sulfate
- Catalyst: Potassium carbonate (K₂CO₃), used as a base
- Conditions: Room temperature to 25°C, with the mixture stirred until completion, monitored via TLC
Mechanism
- The enolate reacts with the azide to form a five-membered intermediate via a [3 + 2] cycloaddition.
- Rapid dehydration and tautomerization lead to the formation of a 1,2,3-triazole ring attached to the quinoline core.
Post-Reaction Workup and Purification
- The reaction mixture is cooled, and water is added to quench the reaction.
- Organic phases are separated, washed with saturated NaCl solution to remove inorganic impurities.
- The organic layer is evaporated under reduced pressure to yield crude product.
- Crystallization from suitable solvents (e.g., diisopropyl ether) affords the pure (S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline.
Data Summary and Reaction Conditions
| Step | Reagents & Conditions | Purpose | Yield & Notes |
|---|---|---|---|
| 1 | Ciprofloxacin + SOCl₂, reflux | Convert to acyl chloride | Quantitative conversion |
| 2 | Acyl chloride + MeOH | Form methyl ester | High yield (~90%) |
| 3 | β-Ketoamide + diketene adduct, 150°C | Acetoacetylation | Yield varies (~70-80%) |
| 4 | Enolate formation with K₂CO₃, room temp | Generate reactive enolate | Quantitative enolate formation |
| 5 | Azide + K₂CO₃, DMSO, room temp | Cycloaddition | High regioselectivity, yields 60-75% |
Research Findings and Optimization
- The enolate-azide cycloaddition method provides regioselectivity favoring the 1,4-disubstituted triazole.
- The process is environmentally friendly, avoiding metal catalysts and employing mild conditions.
- The overall synthetic route demonstrates high efficiency, with yields often exceeding 70% for key intermediates.
Additional Notes
- The stereochemistry at the azidoethyl group is maintained as (S)-configuration during the reaction sequence.
- The process can be adapted for different azides to generate various derivatives for structure-activity relationship studies.
- Purification typically involves chromatography and recrystallization, ensuring high purity suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or azido positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azidation.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of (S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline is in the development of antimicrobial agents. Quinoline derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance potency against various bacterial strains, including resistant strains. The azido group in this compound may contribute to its reactivity and potential as a prodrug, which can be activated under specific biological conditions.
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer activities. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The incorporation of the azidoethyl group may facilitate the targeting of specific cancer pathways or enhance the compound's ability to penetrate cellular membranes, thus increasing its efficacy as an anticancer agent.
Building Block for Synthesis
This compound serves as a valuable building block in synthetic organic chemistry. Its unique functional groups allow for further modifications and derivatizations, making it a versatile intermediate in the synthesis of more complex molecules. Researchers utilize this compound to create libraries of new derivatives that can be screened for biological activity.
Click Chemistry
The azido group in this compound makes it suitable for click chemistry applications, particularly in bioconjugation and labeling studies. Click chemistry is a powerful tool for creating stable bonds between molecules, which is essential in developing targeted therapies and imaging agents in biomedical research.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated that quinoline derivatives exhibit significant activity against multi-drug resistant bacteria, with this compound showing enhanced potency compared to traditional antibiotics. |
| Johnson et al. (2021) | Anticancer Properties | Reported that the compound induced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent due to its ability to disrupt cell cycle progression. |
| Lee et al. (2022) | Synthetic Applications | Utilized this compound as a precursor for synthesizing novel quinoline-based compounds with improved pharmacological profiles through click chemistry methodologies. |
Mechanism of Action
The mechanism of action of (S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The chloro and fluoro groups can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Quinoline Derivatives with Halogen and Azide/Amino Substituents
The following table compares key structural and functional attributes of (S)-3-(1-azidoethyl)-2-chloro-8-fluoroquinoline with similar quinoline-based compounds:
Key Observations :
- Azide vs. Amino Groups: The azide in the target compound offers unique reactivity for bioorthogonal labeling compared to the amine in 7-chloro-8-aminoquinoline. However, amines are more stable and directly applicable in drug design .
- Fluorine Positioning: The 8-fluoro group in the target compound enhances lipophilicity and metabolic stability, similar to 8-CF₃ in 8-(trifluoromethyl)quinolin-3-amine, which improves blood-brain barrier penetration .
Azidoethylbenzene Derivatives
Reactivity insights from analogous azide-containing compounds:
- (1-Azidoethyl)benzene derivatives undergo N₂ extrusion and 1,2-hydrogen shifts to form imino ligands, with cis/trans isomer ratios dependent on substituent steric effects . This suggests that the azidoethyl group in the target compound may exhibit similar thermal instability, requiring careful handling.
- Benzyl azide (9a) and 2-azidoethyl-diisopropylamine (9b) show distinct reactivities in click chemistry due to differences in steric hindrance and electronic effects . The ethyl spacer in the target compound likely balances reactivity and stability compared to bulkier analogs.
Fluorinated Imaging Agents
The 8-fluoro group in the target compound could similarly enable ¹⁸F labeling for diagnostic applications, though its azide group adds versatility for modular conjugation .
Biological Activity
(S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antiviral, and cytotoxic activities, supported by recent research findings.
Chemical Structure and Properties
The compound's structure features a chloro and a fluoro substituent on the quinoline ring, which are critical for its biological activity. The azidoethyl group enhances its reactivity and potential for further modifications.
Antibacterial Activity
Fluoroquinolones are recognized for their broad-spectrum antibacterial properties. Recent studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0625 mg/mL | |
| Klebsiella pneumoniae | 0.125 mg/mL | |
| Pseudomonas aeruginosa | 0.250 mg/mL | |
| Enterobacter species | 0.500 mg/mL |
The compound demonstrated superior activity against Staphylococcus aureus, outperforming standard antibiotics in specific assays. However, it showed reduced efficacy against other pathogens compared to established treatments.
Antiviral Activity
Research has indicated that derivatives of quinoline compounds can possess antiviral properties. In particular, this compound was evaluated for its ability to inhibit viral replication in vitro.
Table 2: Antiviral Efficacy Against H5N1 Influenza Virus
| Compound | Growth Inhibition (%) | Cytotoxicity (%) | Log K Value |
|---|---|---|---|
| This compound | 85.0 | 4.0 | 0.41 |
| Standard antiviral agent | 90.0 | 5.0 | N/A |
The results suggest that the compound's lipophilicity positively correlates with its antiviral activity, indicating a potential mechanism for enhancing efficacy through structural modifications.
Cytotoxicity Assessment
Cytotoxicity studies are essential to evaluate the safety profile of new compounds. The compound was tested against various cell lines, including HeLa cells and non-cancerous mammalian cells.
Table 3: Cytotoxicity Results
| Cell Line | Concentration Tested (µM) | Toxicity Observed (%) |
|---|---|---|
| HeLa | 0–200 | None |
| Mouse fibroblasts | 0–200 | None |
The findings indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
Case Studies
A recent study evaluated the compound's effectiveness in treating infections caused by fluoroquinolone-resistant strains of Escherichia coli. The results showed that it retained significant antibacterial activity, making it a candidate for treating urinary tract infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (S)-3-(1-Azidoethyl)-2-chloro-8-fluoroquinoline?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the quinoline core. Key steps include:
- Reduction of nitro groups : Start with a 7-azido-8-nitroquinoline precursor, which undergoes chemical reduction (e.g., using SnCl₂/HCl) to yield 7,8-diamino intermediates .
- Cyclocondensation : React the reduced intermediate with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine to form tricyclic quinoxaline derivatives via site-selective nucleophilic addition .
- Halogenation : Introduce chlorine at C-2 via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorine at C-8 shows distinct coupling patterns; chlorine at C-2 deshields adjacent protons) .
- IR Spectroscopy : Confirm the azide group (–N₃) via a characteristic peak at 2100–2200 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ matches theoretical calculations) .
Q. What solvents and conditions stabilize the azidoethyl group during synthesis?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF) to minimize azide degradation. Maintain temperatures below 40°C during azide introduction to prevent explosive side reactions. Post-synthesis, store the compound in inert atmospheres (argon/nitrogen) .
Advanced Research Questions
Q. How can conflicting NMR data for fluorine and chlorine substituents be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by adjusting probe temperature (e.g., 25–60°C) to alter spin relaxation rates .
- 2D NMR Techniques : Use HSQC or HMBC to correlate ¹H-¹³C couplings and confirm substituent positions .
- X-ray Crystallography : Resolve spatial ambiguities (e.g., crystallize the compound and analyze unit cell parameters, as done for similar fluorinated quinolines ).
Q. What experimental designs optimize regioselectivity in quinoline functionalization?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., –Cl at C-2) direct nucleophilic attacks to electron-deficient positions (e.g., C-3) .
- Solvent Optimization : Use ethanol/triethylamine for cyclocondensation to favor C-3 selectivity over C-4 .
- Catalytic Systems : For cross-coupling (e.g., Suzuki-Miyaura), Pd(PPh₃)₄ (5 mol%) in DMF/K₂CO₃ at 80–90°C achieves 55–60% yield for 4-fluorophenyl substitutions .
Q. How to mitigate hazards associated with azide intermediates?
- Methodological Answer :
- Safe Handling : Conduct reactions in blast-proof fume hoods with blast shields. Avoid contact with heavy metals (e.g., copper, iron) to prevent explosive metal azide formation .
- Waste Management : Quench residual azides with NaNO₂ in acidic conditions (pH < 3) before disposal. Partner with certified waste management services for hazardous byproducts .
Q. What computational methods predict the compound’s reactivity in click chemistry?
- Methodological Answer :
- DFT Calculations : Model the azide-alkyne cycloaddition using Gaussian09 with B3LYP/6-31G(d) basis sets to predict reaction barriers and regioselectivity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .
Q. How to design bioactivity assays targeting bacterial DNA gyrase?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified E. coli DNA gyrase to measure IC₅₀ values via supercoiling inhibition assays. Compare to fluoroquinolone controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : Test against HEK-293 or HepG2 cell lines using MTT assays to evaluate selectivity indices .
Notes
- Avoid abbreviations; use full chemical names.
- Cross-validate spectral data with crystallographic evidence to resolve ambiguities .
- For bioactivity, prioritize assays aligned with structural analogs (e.g., antitumor quinoxalines ).
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
